Vasopressin Antagonism: In Vitro Binding vs. Clinical Candidate
While direct binding data for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride is not available, its closest structural analog, the [3,2-b] isomer, exhibited potent dual V1/V2 vasopressin antagonism. The lead compound from that series (Compound 1) and its hydrochloride salt (JTV-605) were advanced to clinical studies as a potent AVP antagonist with a long duration of action [1]. This provides a robust class-level inference that the [2,3-c] regioisomer offers a distinct spatial arrangement of the thiophene sulfur, which can be exploited to modulate receptor subtype selectivity (V1 vs. V2) and physicochemical properties for novel SAR exploration.
| Evidence Dimension | Vasopressin Receptor (V1/V2) Antagonism |
|---|---|
| Target Compound Data | Not available (compound used as a research scaffold). |
| Comparator Or Baseline | 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivative (JTV-605) = Potent combined V1/V2 antagonist, advanced to clinical studies. |
| Quantified Difference | Regioisomeric difference in thiophene fusion ([2,3-c] vs. [3,2-b]) provides a tool for modulating pharmacological selectivity and PK properties. |
| Conditions | In vitro radioligand binding assays (rat liver V1, rat kidney V2), in vivo models in rats. |
Why This Matters
The compound provides a distinct regioisomeric core for building novel vasopressin antagonist libraries, offering a potential path to differentiated selectivity or IP compared to the well-studied [3,2-b] series.
- [1] Cho, H., et al. (2004). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives: novel arginine vasopressin antagonists. Journal of Medicinal Chemistry, 47(1), 101-109. View Source
